N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide
Description
N~1~-[2-(3-ALLYL-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(ALLYLOXY)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities.
Properties
Molecular Formula |
C27H24IN3O4 |
|---|---|
Molecular Weight |
581.4 g/mol |
IUPAC Name |
N-[2-(2-hydroxy-3-prop-2-enylphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C27H24IN3O4/c1-3-6-17-7-5-8-21(24(17)32)25-29-23-14-11-19(28)16-22(23)27(34)31(25)30-26(33)18-9-12-20(13-10-18)35-15-4-2/h3-5,7-14,16,25,29,32H,1-2,6,15H2,(H,30,33) |
InChI Key |
PCXOXORMIDDTKK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=C(C=C4)OCC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(3-ALLYL-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(ALLYLOXY)BENZAMIDE typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. Common reagents used in these reactions include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(3-ALLYL-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(ALLYLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The allyl and iodo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
N~1~-[2-(3-ALLYL-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(ALLYLOXY)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N1-[2-(3-ALLYL-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(ALLYLOXY)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like N’-((2-phenyl-1H-indol-3-yl)methylene)phenyl-1H-indole-2-carbohydrazide.
Quinazolinone Derivatives: Various quinazolinone-based compounds with different substituents.
Uniqueness
N~1~-[2-(3-ALLYL-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-(ALLYLOXY)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl, hydroxyl, and iodo groups, along with the quinazolinone core, makes it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
